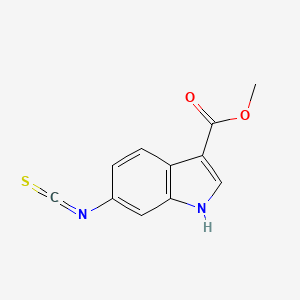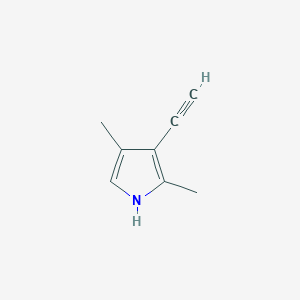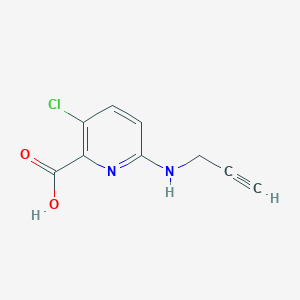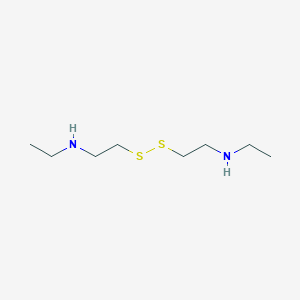
Ethanamine, 2,2a(2)-dithiobis[N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is an organic compound that contains both amine and disulfide functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the electrophile used.
科学的研究の応用
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
作用機序
The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
- Methyl(2-{[2-(methylamino)ethyl]disulfanyl}ethyl)amine
- Diethyl(2-{[2-(diethylamino)ethyl]disulfanyl}ethyl)amine
Uniqueness
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is unique due to its specific combination of ethyl and disulfide groups, which confer distinct chemical reactivity and biological activity compared to its methyl and diethyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
4432-79-5 |
|---|---|
分子式 |
C8H20N2S2 |
分子量 |
208.4 g/mol |
IUPAC名 |
N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
InChIキー |
UGCMYUSCFMBRIE-UHFFFAOYSA-N |
正規SMILES |
CCNCCSSCCNCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


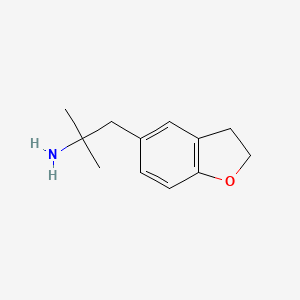
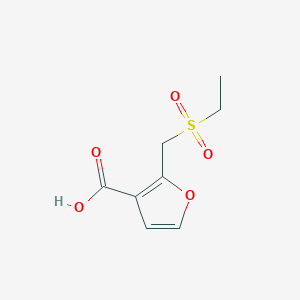
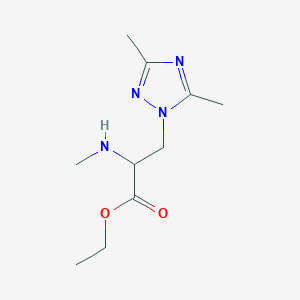
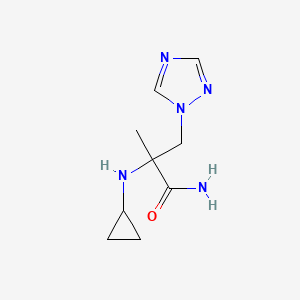
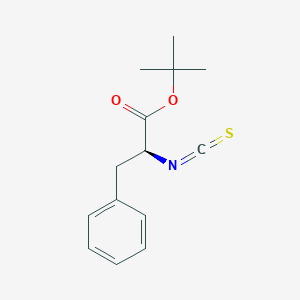
![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
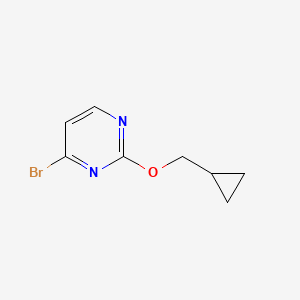
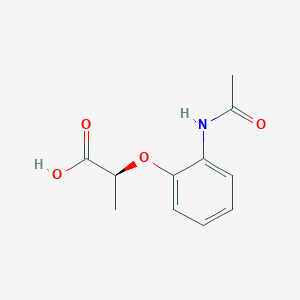
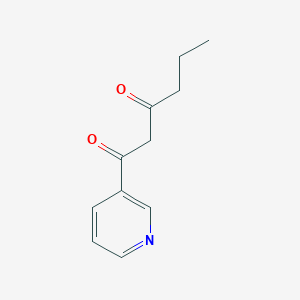
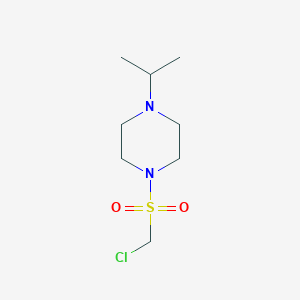
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
